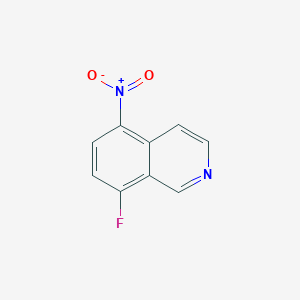
8-Fluoro-5-nitroisoquinoline
描述
8-Fluoro-5-nitroisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C9H5FN2O2. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both fluorine and nitro groups on the isoquinoline ring imparts distinct reactivity and biological activity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-nitroisoquinoline typically involves the introduction of fluorine and nitro groups onto the isoquinoline ring. One common method is the direct fluorination of 8-nitroisoquinoline using tetraalkylammonium fluorides or inorganic fluoride salts. For example, treatment of 8-nitroisoquinoline with tetramethylammonium fluoride can yield this compound .
Another approach involves the construction of the isoquinoline ring with pre-fluorinated benzene precursors, followed by nitration. This method allows for greater control over the placement of substituents on the ring and can be achieved through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
8-Fluoro-5-nitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing heterocyclic ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 8-Fluoro-5-aminoisoquinoline.
Substitution: 8-Substituted-5-nitroisoquinoline derivatives.
Oxidation: Oxidized isoquinoline derivatives with modified ring structures.
科学研究应用
8-Fluoro-5-nitroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated isoquinoline derivatives. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine can enhance the bioavailability and metabolic stability of the compound.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases. Its structural features allow for the design of analogs with improved pharmacological profiles.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-Fluoro-5-nitroisoquinoline is primarily influenced by its ability to interact with biological targets through its fluorine and nitro groups. The fluorine atom can enhance binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Molecular targets may include enzymes, receptors, and nucleic acids, with pathways involving oxidative stress, DNA damage, and inhibition of specific enzymatic activities.
相似化合物的比较
8-Fluoro-5-nitroisoquinoline can be compared with other fluorinated and nitro-substituted isoquinolines and quinolines:
8-Fluoro-5-nitroquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
5-Nitroisoquinoline: Lacks the fluorine substituent, resulting in different chemical reactivity and potentially lower biological activity.
8-Fluoroisoquinoline: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions and alter its biological properties.
The uniqueness of this compound lies in the synergistic effects of both the fluorine and nitro groups, which enhance its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
8-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKLIWGJJOFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-46-4 | |
| Record name | 8-fluoro-5-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
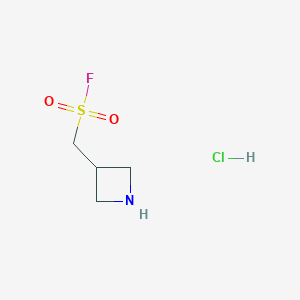
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)
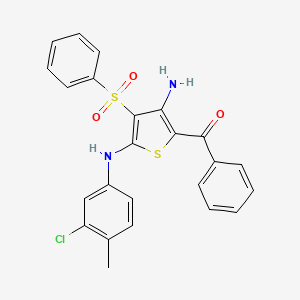
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
![N-(2-fluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide](/img/structure/B2750878.png)
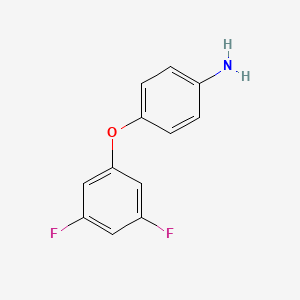
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)

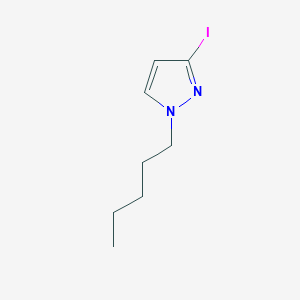
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2750889.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)

